

Crystal structure of 4-(3-Chlorophenyl)-2,6-diphenylpyrimidine

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Compound of Interest

Compound Name: 4-(3-Chlorophenyl)-2,6-diphenylpyrimidine

CAS No.: 1536209-87-6

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An In-Depth Technical Guide on the Crystal Structure of 4-(3-Chlorophenyl)-2,6-diphenylpyrimidine

Authored by: A Senior Application Scientist

Foreword: The Architectural Blueprint of a Potential Therapeutic

In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry. Its prevalence in the architecture of DNA and RNA, as well as in a multitude of approved therapeutics, underscores its remarkable versatility and biological significance.[1][2] Pyrimidine derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The precise three-dimensional arrangement of atoms within these molecules, their crystal structure, is paramount as it dictates their physical properties and, crucially, their interaction with biological targets.

This guide provides a comprehensive technical overview of the crystal structure of a specific pyrimidine derivative, **4-(3-Chlorophenyl)-2,6-diphenylpyrimidine**. While a definitive published crystal structure for this exact compound is not yet available in the public domain, this document will serve as a detailed projection and methodological guide for its determination and analysis. By drawing upon established principles of chemical synthesis, X-ray crystallography, and structural analysis of closely related analogues, we will construct a scientifically rigorous and predictive exploration of its molecular and supramolecular architecture. This document is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the rational design of novel therapeutics.

Synthesis and Crystallization: From Blueprint to Tangible Form

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

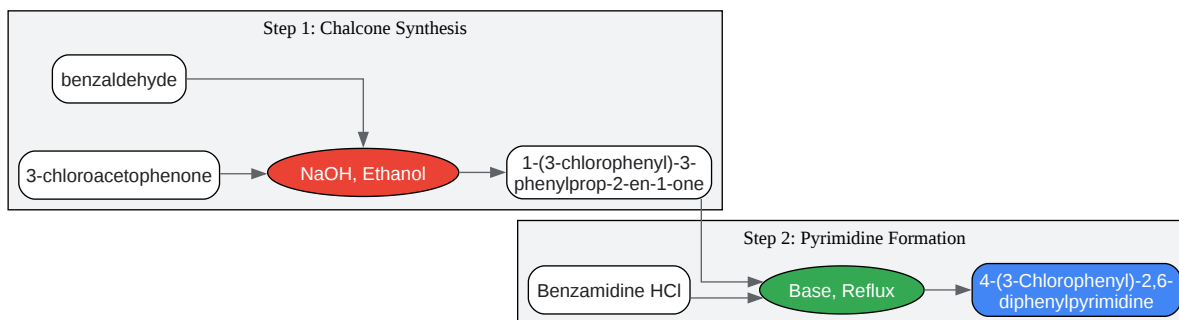
Synthetic Pathway

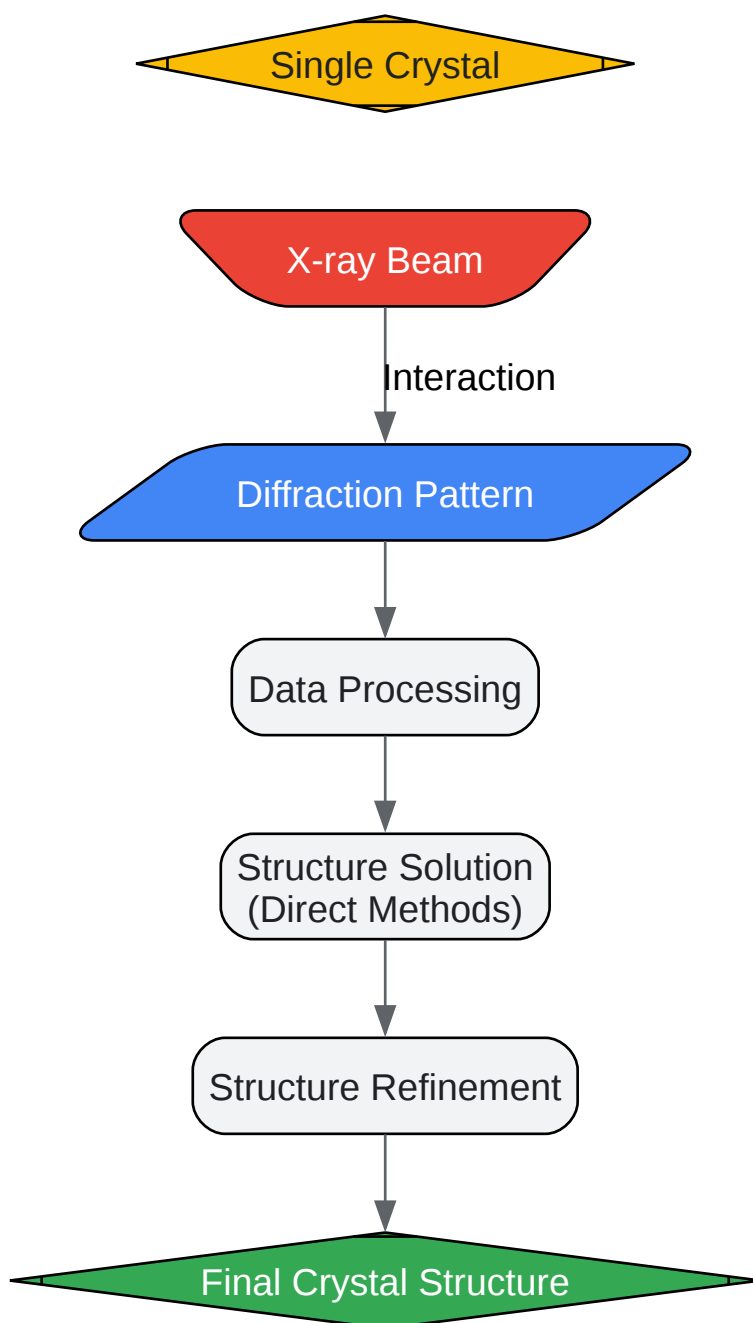
The synthesis of **4-(3-Chlorophenyl)-2,6-diphenylpyrimidine** can be achieved through a well-established condensation reaction. A common and effective method involves the reaction of a chalcone intermediate with an amidine.^{[6][7]}

Experimental Protocol: Synthesis of **4-(3-Chlorophenyl)-2,6-diphenylpyrimidine**

- Synthesis of the Chalcone Intermediate (1-(3-chlorophenyl)-3-phenylprop-2-en-1-one):
 - To a solution of 3-chloroacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature.
 - The reaction mixture is stirred for several hours until the formation of a precipitate is observed.
 - The solid product is filtered, washed with water and cold ethanol, and then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure chalcone.
- Cyclization to the Pyrimidine Core:

- The synthesized chalcone (1 equivalent) is then reacted with benzamidine hydrochloride (1.5 equivalents) in the presence of a base, such as sodium hydroxide, in a suitable solvent like ethanol.[7]
- The reaction mixture is refluxed for several hours.
- Upon cooling, the product precipitates out of the solution.
- The crude product is filtered, washed, and purified by recrystallization to obtain **4-(3-Chlorophenyl)-2,6-diphenylpyrimidine**. [8][9]





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